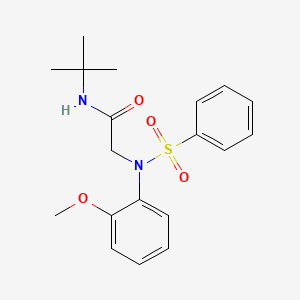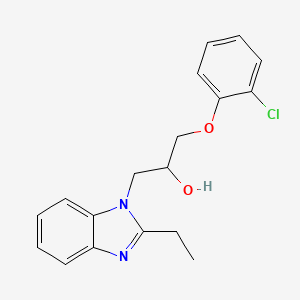![molecular formula C15H11BrN2OS B5085026 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetanilide and is widely used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to possess significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antipyretic effects, which may make it useful in the treatment of fever. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to exhibit potent antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is its high yield synthesis method, which makes it easily accessible for scientific research. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide exhibits potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide. One potential direction is the development of new drugs based on 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide for the treatment of inflammation, pain, and fever. Additionally, further research is needed to investigate the potential toxicity of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide and its long-term effects on human health. Finally, more research is needed to explore the antioxidant properties of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide is a promising compound with significant potential applications in various fields of scientific research. Its high yield synthesis method, potent anti-inflammatory and analgesic effects, and antioxidant properties make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action, potential toxicity, and long-term effects on human health.
Métodos De Síntesis
The synthesis of 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 4-bromobenzenethiol with 2-cyanophenylacetic acid in the presence of a suitable base such as potassium carbonate. This reaction yields 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide has been found to exhibit potent inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZOYTFELWRCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(2-cyanophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

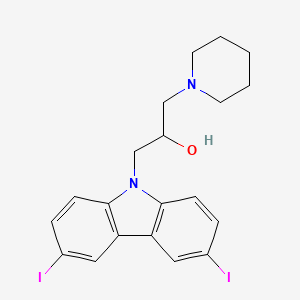
amine oxalate](/img/structure/B5084953.png)
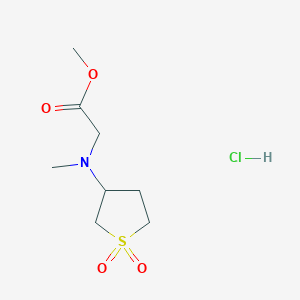
![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
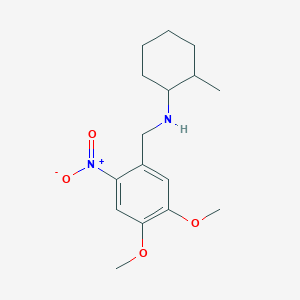
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)
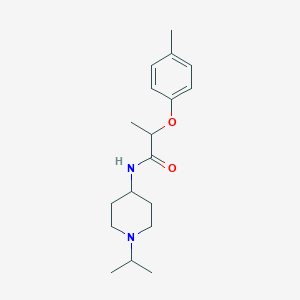

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
